3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
This compound features a chromen-2-one core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4,8-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with 2,4-difluorobenzyl alcohol under acidic conditions to form the intermediate 7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromene-3-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is likely related to its ability to interact with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The difluorobenzyl group may enhance binding affinity and specificity, while the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Share the chromen-2-one core and have similar biological activities.
Fluorobenzyl derivatives: Contain the difluorobenzyl group and exhibit similar chemical reactivity.
Propanoic acid derivatives: Have the propanoic acid moiety and similar physicochemical properties.
Uniqueness
3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to the combination of these three functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-[7-[(2,4-difluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2O5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXXVQRFXCWHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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